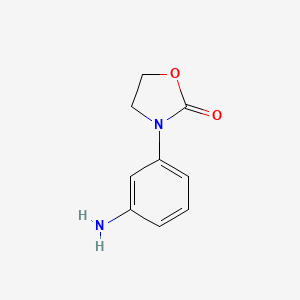

3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Übersicht

Beschreibung

3-(3-Aminophenyl)-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-nitrophenyl isocyanate with ethylene glycol under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like palladium on carbon with hydrogen gas.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The amino group in 3-(3-Aminophenyl)-1,3-oxazolidin-2-one can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with different functional groups on the phenyl ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Palladium on carbon with hydrogen gas or sodium borohydride are common reducing agents.

Substitution: Halogenating agents such as thionyl chloride or bromine can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives with different substituents.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(3-Aminophenyl)-1,3-oxazolidin-2-one exhibits promising anticancer properties. Studies have shown that it interferes with critical cellular pathways involved in cancer progression. For instance, it has been evaluated against various cancer cell lines, demonstrating sub-nanomolar potency in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It shows effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes .

HIV Protease Inhibition

In the field of virology, this compound derivatives have been explored as potential inhibitors of HIV-1 protease. Structure-based design approaches have led to the synthesis of various analogs that demonstrate significant inhibitory activity against the protease enzyme, which is crucial for viral replication .

Catalytic Applications

Reduction Reactions

The compound serves as a substrate in catalytic reduction reactions. For example, gold nanoclusters synthesized within single-chain nanoparticles have been used to catalyze the reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to 3-(4-aminophenyl)-1,3-oxazolidin-2-one. This reaction achieved an impressive yield of 89% under optimized conditions .

Materials Science

Polymer Chemistry

In polymer chemistry, oxazolidinone derivatives like this compound are utilized as monomers for producing high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.

Data Tables

The following table summarizes key findings from recent studies on the applications of this compound:

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers tested the efficacy of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 0.5 µM after 48 hours of treatment. Mechanistic studies revealed that it triggers apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showing comparable activity to standard antibiotics like ampicillin.

Wirkmechanismus

The mechanism of action of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Similar structure but with the amino group in the para position.

3-(3-Nitrophenyl)-1,3-oxazolidin-2-one: Similar structure but with a nitro group instead of an amino group.

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.

Biologische Aktivität

3-(3-Aminophenyl)-1,3-oxazolidin-2-one, commonly referred to as oxazolidinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.20 g/mol

The oxazolidinone ring structure contributes to the compound's unique properties and biological activities.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Research has shown that this compound exhibits activity against various bacteria, including both Gram-positive and Gram-negative strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Streptococcus pneumoniae | 8 |

| Pseudomonas aeruginosa | 64 |

The compound's mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

A study conducted on murine macrophages demonstrated that treatment with this compound led to a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels. The results suggested that the compound could modulate immune responses and potentially serve as an anti-inflammatory agent.

Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity Against Different Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

The mechanism underlying its anticancer effects appears to involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Animal Models

In a rat model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal cell death and improved cognitive function. The study suggested that this compound could be a candidate for further investigation in neurodegenerative disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGIHVFCZIFYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649591 | |

| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34232-43-4 | |

| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-aminophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.